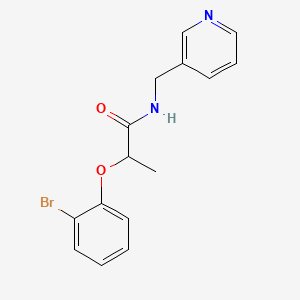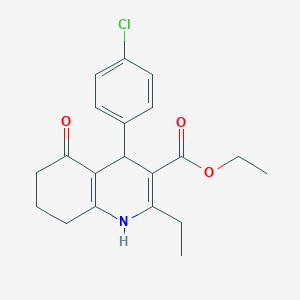![molecular formula C16H20N4O4 B5088789 N'-[2-(dimethylamino)-4-quinolinyl]-N,N-dimethylimidoformamide oxalate](/img/structure/B5088789.png)
N'-[2-(dimethylamino)-4-quinolinyl]-N,N-dimethylimidoformamide oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[2-(dimethylamino)-4-quinolinyl]-N,N-dimethylimidoformamide oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMQX or GYKI-52,466 and is a non-competitive antagonist of the AMPA receptor.
Wirkmechanismus
N'-[2-(dimethylamino)-4-quinolinyl]-N,N-dimethylimidoformamide oxalate acts as a non-competitive antagonist of the AMPA receptor. It binds to the receptor and prevents the activation of the receptor by glutamate, which is the primary excitatory neurotransmitter in the brain. This results in a decrease in the influx of calcium ions into the neuron, which can prevent excitotoxicity and cell death.
Biochemical and Physiological Effects:
N'-[2-(dimethylamino)-4-quinolinyl]-N,N-dimethylimidoformamide oxalate has been shown to have a neuroprotective effect in various animal models. It can prevent cell death in the brain and can improve cognitive function. This compound has also been shown to have anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N'-[2-(dimethylamino)-4-quinolinyl]-N,N-dimethylimidoformamide oxalate in lab experiments is that it is a potent and selective antagonist of the AMPA receptor. This makes it a useful tool for studying the role of the AMPA receptor in various physiological and pathological processes. However, one of the limitations of using this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving N'-[2-(dimethylamino)-4-quinolinyl]-N,N-dimethylimidoformamide oxalate. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential use in the treatment of epilepsy and stroke. Additionally, further research is needed to determine the long-term effects of this compound and its potential side effects.
Synthesemethoden
The synthesis of N'-[2-(dimethylamino)-4-quinolinyl]-N,N-dimethylimidoformamide oxalate involves a multi-step process. The first step involves the synthesis of 2-chloro-4-(dimethylamino)quinoline, which is then reacted with N,N-dimethylformamide dimethyl acetal to form N'-[2-(dimethylamino)-4-quinolinyl]-N,N-dimethylformamide. This compound is then reacted with oxalic acid to form N'-[2-(dimethylamino)-4-quinolinyl]-N,N-dimethylimidoformamide oxalate.
Wissenschaftliche Forschungsanwendungen
N'-[2-(dimethylamino)-4-quinolinyl]-N,N-dimethylimidoformamide oxalate has been extensively studied for its potential applications in various scientific fields. It has been shown to have a neuroprotective effect and can prevent excitotoxicity in the brain. This compound has also been studied for its potential applications in the treatment of epilepsy, stroke, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N'-[2-(dimethylamino)quinolin-4-yl]-N,N-dimethylmethanimidamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4.C2H2O4/c1-17(2)10-15-13-9-14(18(3)4)16-12-8-6-5-7-11(12)13;3-1(4)2(5)6/h5-10H,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYZMNGYYSWECG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=CC(=NC2=CC=CC=C21)N(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-bromobenzoyl)amino]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5088719.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5088723.png)
![1-(4-methoxyphenyl)-5-[4-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5088724.png)
![N-benzyl-4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B5088726.png)
![N-methyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-[(5-propyl-1H-pyrazol-3-yl)methyl]acetamide](/img/structure/B5088736.png)
![4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5088744.png)
![1-{4-[(2-chlorophenyl)(phenyl)methyl]-1-piperazinyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5088749.png)


![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-2-(1H-indol-3-yl)-N-methylacetamide](/img/structure/B5088780.png)
![5-{[2-(methylthio)phenoxy]methyl}-3-(1-pyrrolidinylcarbonyl)isoxazole](/img/structure/B5088781.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-methylcyclohexanamine](/img/structure/B5088795.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-methylpiperazine](/img/structure/B5088802.png)
